molecular formula C32H40N10O5 B12558950 D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- CAS No. 170103-04-5

D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl-

Cat. No.: B12558950
CAS No.: 170103-04-5
M. Wt: 644.7 g/mol
InChI Key: CAYNQHPLZNPBIO-ALLMYJPZSA-N
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Description

D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- is a synthetic tetrapeptide composed of the amino acids D-tryptophan, L-histidine, D-phenylalanine, and L-arginine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (L-arginine) to a solid resin. Subsequent amino acids (D-phenylalanine, L-histidine, and D-tryptophan) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA) to remove the protecting group .

Industrial Production Methods

Industrial production of this tetrapeptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Both methods require stringent control of reaction conditions to ensure high purity and yield. The choice of method depends on factors such as the scale of production, cost, and desired purity.

Chemical Reactions Analysis

Types of Reactions

D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: The indole ring of D-tryptophan can be oxidized to form kynurenine derivatives.

    Reduction: Reduction reactions can target the imidazole ring of L-histidine.

    Substitution: The amino groups of the peptide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of kynurenine derivatives from D-tryptophan.

    Reduction: Reduced imidazole derivatives from L-histidine.

    Substitution: Various substituted peptides depending on the nucleophile used.

Scientific Research Applications

D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in modulating biological processes such as enzyme activity and receptor binding.

    Medicine: Explored for its therapeutic potential in treating conditions related to peptide hormone regulation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- involves its interaction with specific molecular targets, such as receptors and enzymes. The peptide can bind to receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing physiological processes .

Comparison with Similar Compounds

Similar Compounds

    L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophan: A similar tetrapeptide with all L-amino acids.

    D-histidyl-D-phenylalanyl-D-arginyl-D-tryptophan: A tetrapeptide with all D-amino acids.

    L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophan: A tetrapeptide with a mix of L- and D-amino acids.

Uniqueness

D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- is unique due to its specific sequence of L- and D-amino acids, which can influence its biological activity and stability. The presence of D-amino acids can enhance resistance to enzymatic degradation, potentially increasing the peptide’s half-life and efficacy in biological systems .

Properties

CAS No.

170103-04-5

Molecular Formula

C32H40N10O5

Molecular Weight

644.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26+,27+/m0/s1

InChI Key

CAYNQHPLZNPBIO-ALLMYJPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N

Origin of Product

United States

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